molecular formula C14H9BrO3 B11827648 3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester

3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester

Cat. No.: B11827648
M. Wt: 305.12 g/mol
InChI Key: VYJBEZJVLHFCBK-UHFFFAOYSA-N
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Description

3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester is a chemical compound with the molecular formula C14H9BrO3 and a molecular weight of 305.12 g/mol . This compound is a derivative of dibenzofuran, a heterocyclic organic compound known for its aromatic properties and stability. The presence of a bromine atom and a methyl ester group in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester typically involves the bromination of dibenzofuran followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification process involves the reaction of the brominated dibenzofuran with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Scientific Research Applications

3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and ester group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester is unique due to the presence of both a bromine atom and a methyl ester group. This combination enhances its reactivity and versatility in various chemical reactions. Its structural features also make it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates .

Properties

Molecular Formula

C14H9BrO3

Molecular Weight

305.12 g/mol

IUPAC Name

methyl 8-bromodibenzofuran-3-carboxylate

InChI

InChI=1S/C14H9BrO3/c1-17-14(16)8-2-4-10-11-7-9(15)3-5-12(11)18-13(10)6-8/h2-7H,1H3

InChI Key

VYJBEZJVLHFCBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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